1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride
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Overview
Description
1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C14H23ClN2 and its molecular weight is 254.80 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride typically involves the condensation of benzylamine with 2-benzyl-4-amino-3-methylpiperidine. This reaction is followed by appropriate chemical transformations to yield the target compound . One common method involves the use of TiCl4 and NEt3 in toluene, followed by the addition of methylamine and NaBH(OAc)3 under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methylpiperidin-3-amine: A closely related compound with similar structural features.
1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride: Another derivative with slight modifications in its chemical structure.
Uniqueness
1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
Properties
IUPAC Name |
1-benzyl-4,6-dimethylpiperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-11-8-12(2)16(10-14(11)15)9-13-6-4-3-5-7-13;/h3-7,11-12,14H,8-10,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSHJLFVWBIQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(CC1N)CC2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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